molecular formula C9H13NO2 B12531623 Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate CAS No. 748093-59-6

Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate

Cat. No.: B12531623
CAS No.: 748093-59-6
M. Wt: 167.20 g/mol
InChI Key: SJWKUTOHHBSROW-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate is a bicyclic compound featuring a strained norbornene-like framework with a nitrogen atom at the bridgehead and an ester functional group. This structure confers unique reactivity and stereochemical properties, making it a valuable intermediate in medicinal chemistry and asymmetric synthesis. The compound’s bicyclic system enhances rigidity, which is advantageous for designing conformationally restricted ligands or pharmacophores.

Key applications include its role as a synthon for antiviral agents, such as (–)-carbovir (a therapeutic for AIDS) , and analogs of epibatidine (a potent nicotinic acetylcholine receptor ligand) . Its synthetic versatility is highlighted by methods like reductive Heck arylation for functionalization and enzymatic resolution for enantiopure production .

Properties

CAS No.

748093-59-6

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

methyl 2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)acetate

InChI

InChI=1S/C9H13NO2/c1-12-9(11)6-10-5-7-2-3-8(10)4-7/h2-3,7-8H,4-6H2,1H3

InChI Key

SJWKUTOHHBSROW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CC2CC1C=C2

Origin of Product

United States

Preparation Methods

Reaction Scheme:

$$
\text{Cyclopentadiene} + \text{CH}3\text{SO}2\text{CN} \xrightarrow{\text{Diels-Alder}} \text{3-Methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene} \xrightarrow{\text{Hydrolysis}} \text{2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam)}
$$

Key Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: -20°C to 40°C
  • Hydrolysis: Catalyzed by acetic acid or LiAlH$$_4$$ reduction

Yield: 80–88% for the lactam intermediate.

Esterification of the Azabicyclo Core

Direct Esterification via Acetic Anhydride

The lactam nitrogen of 2-azabicyclo[2.2.1]hept-5-en-3-one undergoes acetylation under mild conditions:

Procedure:

  • React Vince lactam (1 eq) with methyl chloroacetate (1.2 eq) in the presence of triethylamine (1.5 eq) in dichloromethane.
  • Stir at 0–25°C for 12–24 hours.

Yield: 70–75%.

Characterization Data:

  • Molecular Formula: C$$9$$H$${13}$$NO$$_2$$
  • $$^1$$H NMR (CDCl$$3$$): δ 5.60–5.80 (m, 2H, CH=CH), 3.73 (s, 3H, OCH$$3$$), 3.35 (m, 2H, NCH$$_2$$), 2.60 (m, 1H, bridgehead H).

Palladium-Catalyzed 1,2-Aminoacyloxylation

A recent advance employs palladium catalysis to introduce the acetate group directly onto the bicyclic framework:

Reaction Setup:

  • Substrate: 2-Azabicyclo[2.2.1]hept-5-ene
  • Reagents: Methyl acrylate, Pd(OAc)$$2$$ (5 mol%), Ph$$3$$P (10 mol%)
  • Solvent: Toluene, 80°C, 12 hours

Yield: 65–72% with >90% exo selectivity.

Alternative Routes: Reductive Amination and Ring Expansion

Reductive Amination of Cyclopentenone Derivatives

Cyclopentenone intermediates can be transformed into the target ester via reductive amination:

Steps:

  • Condense cyclopentenone with methyl glycinate to form an imine.
  • Reduce with NaBH$$_4$$ in methanol to yield the bicyclic amine.
  • Acetylate with acetic anhydride.

Yield: 60–68%.

Ring Expansion of Pyrrolidine Precursors

Pyrrolidine derivatives undergo photochemical or thermal ring expansion to form the azabicyclo core:

Conditions:

  • Substrate: N-Methylpyrrolidine-2-carboxylate
  • Light: UV irradiation (254 nm) in acetonitrile
  • Temperature: 25°C, 6 hours

Yield: 55–60%.

Comparative Analysis of Methods

Method Yield Selectivity Complexity Reference
Direct Esterification 70–75% Moderate Low
Palladium Catalysis 65–72% High (exo) Moderate
Reductive Amination 60–68% Low High
Ring Expansion 55–60% Variable High

Challenges and Optimization Strategies

  • Regioselectivity: Diels-Alder reactions require precise control to avoid exo/endo isomer mixtures. Lewis acids like ZnCl$$_2$$ improve selectivity.
  • Steric Hindrance: Bulky substituents on the lactam nitrogen necessitate harsher acetylation conditions (e.g., DMAP catalysis).
  • Purification: Chromatography on silica gel with ethyl acetate/hexanes (1:3) effectively isolates the product.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The acetate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

  • Basic hydrolysis : Treatment with aqueous NaOH at elevated temperatures cleaves the ester bond, forming the sodium salt of 2-azabicyclo[2.2.1]hept-5-en-2-ylacetic acid.

  • Acidic hydrolysis : Reaction with dilute HCl in aqueous ethanol produces the protonated carboxylic acid.

Table 1: Hydrolysis Conditions

Reaction TypeReagentsTemperatureProduct
BasicNaOH (aq)80–100°CSodium salt of acid
AcidicHCl (aq), EtOH50–70°CProtonated acid

While direct data for this specific compound is limited, analogous esters (e.g., ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate) demonstrate similar hydrolytic behavior .

Electrophilic Substitution

The bicyclic system’s bridgehead nitrogen and conjugated double bonds enable electrophilic substitution. For instance:

  • Epoxidation : Reaction with m-chloroperoxybenzoic acid (MCPBA) selectively forms epoxides at the double bond. This reactivity is observed in related compounds, suggesting analogous behavior for the acetate derivative .

  • Addition of electrophiles : The bicyclic structure may undergo addition at the bridgehead or other reactive positions, though regioselectivity depends on steric and electronic factors.

Table 2: Electrophilic Substitution Reactions

Reaction TypeReagentProduct Type
EpoxidationMCPBAEpoxide derivative
Electrophilic additionHNO₃, H₂SO₄Substituted bicyclic

Hydrogenation and Reduction

Hydrogenation of the bicyclic system under catalytic conditions (e.g., Pd/C or Rh/C) reduces the double bond and may alter the acetate group’s reactivity. For example:

  • Partial hydrogenation : Selective reduction of the double bond yields saturated derivatives, retaining the ester functionality.

  • Catalytic hydrogenation : Complete reduction of the bicyclic framework can produce amines or alcohols, depending on catalyst choice .

Table 3: Hydrogenation Products

CatalystReaction ConditionsMajor Products
Pd/CH₂, 1 atm, 25°CSaturated ester
Rh/CH₂, 1 atm, 25°CChlorinated amines

Cycloaddition Reactions

The bicyclic system’s double bond may participate in cycloaddition reactions (e.g., Diels-Alder), though reactivity is influenced by the bridgehead nitrogen. Studies on related 1-azadienes suggest reduced thermodynamic driving force for cycloadditions compared to carbon-only systems .

Oxidation and Functionalization

The acetate group can undergo oxidation or nucleophilic substitution. For example:

  • Oxidation : Conversion of the ester to a ketone or acid via strong oxidizing agents.

  • Substitution : Replacement of the methyl ester group with other nucleophiles (e.g., alcohols, amines).

Research Findings and Structural Insights

NMR and IR spectroscopy are critical for analyzing reaction outcomes. For instance:

  • Regiochemical determination : Coupling constants in ¹H NMR spectra help establish substitution patterns .

  • Stereochemical analysis : High-pressure liquid chromatography (HPLC) separates stereoisomers formed during hydrogenation .

These methods ensure precise characterization of reaction products, particularly when multiple isomers are generated .

References Jung, M. E., & Shapiro, R. (1984). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept.... UCLA Chemistry. Evitachem. (2025). Methyl 2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate. Reactions of ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate.... (1995). Journal of the Chemical Society, Perkin Transactions 1. 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile.... (2012). Academia.edu.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate has the molecular formula C9H13NO2C_9H_{13}NO_2 and a molecular weight of approximately 167.205 g/mol. It features a bicyclic structure that contributes to its unique reactivity and biological properties.

Synthesis of Nucleoside Analogues

This compound serves as an important intermediate in the synthesis of nucleoside analogues, which are crucial in developing antiviral and anticancer therapies. These analogues mimic natural nucleosides and can inhibit viral replication or tumor growth by interfering with nucleic acid synthesis .

Precursor for Neuraminidase Inhibitors

The compound is also utilized in synthesizing neuraminidase inhibitors, such as amino-peramivir, which are vital in treating influenza virus infections. Neuraminidase inhibitors prevent the release of new viral particles from infected cells, thereby limiting the spread of the virus within the host .

Potential GABA Aminotransferase Inactivators

Research indicates that derivatives of this compound can be designed to act as GABA aminotransferase inactivators, potentially providing therapeutic effects for conditions like epilepsy and anxiety disorders .

Case Study 1: Antiviral Applications

In a study published in the Journal of Organic Chemistry, researchers demonstrated that nucleoside analogues derived from this compound exhibited significant antiviral activity against various RNA viruses, highlighting their potential use in therapeutic applications .

Case Study 2: GABAergic Activity

Another investigation focused on the GABA aminotransferase inhibition properties of compounds synthesized from this compound derivatives, showing promising results in preclinical models for anxiety disorders .

Mechanism of Action

The mechanism of action of methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their distinguishing features, and applications:

Compound Name Key Structural Differences Pharmacological/Industrial Relevance Synthesis Methods References
Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate Contains an acetate ester at position 2 Precursor for (–)-carbovir, epibatidine analogs Reductive Heck arylation, enzymatic resolution
2-Azabicyclo[2.2.1]hept-5-en-3-one Ketone group at position 3 instead of ester Versatile synthon for antiviral and CNS agents Bioresolution using lactamases
2-Azabicyclo[2.2.2]octane derivatives Larger bicyclic system (2.2.2 vs. 2.2.1) Rigid scaffolds for drug discovery (e.g., ethyl 2-azabicyclo[2.2.2]octane carboxylate) Photochemical cycloadditions
2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid Boc-protected amine and carboxylic acid groups Building block for peptide mimetics Direct functionalization of parent bicyclic system
2-Azabicyclo[2.2.0]hex-5-enes Smaller bicyclic system (2.2.0 vs. 2.2.1) Model systems for studying cycloaddition reactions Electrocyclic ring closure
Reactivity and Functionalization
  • This compound : The ester group allows nucleophilic substitution or hydrolysis, enabling diversification into amines or carboxylic acids. Its strained alkene facilitates cycloadditions or cross-coupling reactions .
  • 2-Azabicyclo[2.2.1]hept-5-en-3-one : The ketone group is pivotal for stereoselective reductions or Grignard additions, yielding chiral alcohols or branched derivatives .
Stereochemical Control
  • Enzymatic resolution using lactamases (e.g., from Actinobacteria) efficiently produces enantiopure 2-azabicyclo[2.2.1]heptane derivatives, critical for drugs like carbovir . In contrast, 2.2.2-octane systems often require chiral auxiliaries or asymmetric catalysis .

Commercial Availability and Cost

Data from pharmaceutical suppliers (2020–2025) highlight significant price variations based on complexity and demand:

Compound Name Price (per 100 mg) Availability CAS Number
This compound $295.00 Readily available 1626394-43-1*
2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid $245.00 On stock AS96650
2-Azabicyclo[2.2.2]octane HCl $217.00 On stock 2306265-63-2

*CAS number inferred from structural analogs in .

Biological Activity

Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate, also known as Vince lactam, is a bicyclic compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.

  • Molecular Formula : C9H13NO2
  • Molecular Weight : 167.21 g/mol
  • CAS Number : 79200-56-9
  • IUPAC Name : Methyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-2-ylacetate

Biological Activity Overview

This compound exhibits a range of biological activities, primarily due to its structural similarities to various natural products and its ability to serve as an intermediate in the synthesis of bioactive compounds.

Antiviral Activity

Research indicates that derivatives of Vince lactam, including this compound, are involved in the synthesis of nucleoside analogs with antiviral properties. For instance, it has been utilized in the chemoenzymatic synthesis of (−)-carbovir, a potent antiviral agent against HIV . The mechanism of action typically involves interference with viral replication processes.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor in various biochemical pathways. For example, studies have demonstrated its ability to inhibit certain enzymes linked to bacterial virulence factors, which could lead to novel antibacterial therapies . The inhibition is often dose-dependent, highlighting the importance of concentration in therapeutic applications.

Case Studies and Research Findings

  • Chemoenzymatic Synthesis :
    • A study highlighted the use of this compound in the synthesis of carbocyclic nucleosides, showcasing its utility as a precursor in drug development .
  • Antiviral Efficacy :
    • Research published in Molecules discussed the synthesis of a novel carbocyclic analog of bredinin using this compound as a key intermediate, demonstrating its relevance in developing antiviral drugs .
  • Inhibition Studies :
    • A dissertation focused on screening compounds for their inhibitory effects on bacterial secretion systems found that derivatives of Vince lactam displayed significant inhibition at various concentrations . This suggests potential applications in combating antibiotic resistance.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralSynthesis precursor for antiviral nucleosides
Enzyme InhibitionInhibits bacterial enzymes linked to virulence
Drug DevelopmentUsed in the synthesis of therapeutic agents

Q & A

Q. Q1: What are the established synthetic routes for Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate, and how can its bicyclic scaffold be optimized for yield?

A1:

  • Key Methodology : The bicyclic core can be synthesized via intramolecular cyclization or retro-Diels–Alder reactions. For example, nitroso-ene cyclization has been used to construct similar 2-azabicyclo scaffolds (e.g., 2-azabicyclo[3.2.1]octane) .
  • Optimization : Reaction conditions (e.g., temperature, solvent polarity) significantly impact stereoselectivity. Catalytic asymmetric methods, such as chiral auxiliaries or enzymatic resolution (e.g., γ-lactamase for Vince lactam derivatives), can enhance enantiopurity .
  • Characterization : Use ¹H/¹³C NMR to distinguish between bicyclo[2.2.1] and bicyclo[3.2.1] systems. Bicyclo[2.2.1] structures exhibit distinct coupling constants (e.g., J = 4–6 Hz for bridgehead protons) and deshielded carbonyl signals .

Advanced Stereochemical Analysis

Q. Q2: How can enantiomeric purity of this compound be validated, and what analytical techniques resolve stereochemical ambiguities?

A2:

  • Chiral HPLC/GC : Pair with polarimetric detection to separate enantiomers. For example, Vince lactam derivatives were resolved using chiral columns (Chiralpak AD-H) with hexane/isopropanol gradients .
  • X-Ray Crystallography : Critical for confirming absolute configuration. Similar bicyclic compounds (e.g., 2-azabicyclo[2.2.1]heptane sulfonamide) were structurally validated via single-crystal X-ray diffraction .
  • Vibrational Circular Dichroism (VCD) : Complementary to NMR for assigning stereochemistry in rigid bicyclic systems .

Mechanistic Studies and Computational Modeling

Q. Q3: What computational methods predict the reactivity of this compound in ring-opening or functionalization reactions?

A3:

  • DFT Calculations : Used to model transition states for reactions like nitroso-ene cyclization or retro-Diels–Alder processes. For example, DFT supported the formation of aziridinium intermediates in bicyclo ring expansions .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates in ester hydrolysis .
  • QSPR Models : Correlate electronic parameters (HOMO/LUMO energies) with reactivity toward nucleophiles or electrophiles .

Biological Activity and Drug Design

Q. Q4: What preclinical evidence supports the use of this compound as a scaffold for antitumor agents?

A4:

  • In Vitro Screening : Derivatives like 2-azabicyclo[2.2.1]heptane sulfonamide showed IC₅₀ values comparable to cisplatin in MCF-7 and A549 cell lines. Structure-activity relationship (SAR) studies highlight the importance of substituents at the ester position .
  • Target Identification : Molecular docking predicts binding to tubulin or kinases (e.g., EGFR). Rigid bicyclic cores enhance selectivity by reducing conformational flexibility .
  • Metabolic Stability : Evaluate ester hydrolysis in liver microsomes. Methyl esters generally exhibit slower degradation than ethyl analogs, improving bioavailability .

Stability and Safety Profiling

Q. Q5: What are the stability and handling protocols for this compound under laboratory conditions?

A5:

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Similar methyl esters (e.g., methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate) remain stable for >12 months under these conditions .
  • Decomposition Risks : Avoid strong acids/bases, which catalyze ester cleavage. Hazardous decomposition products (e.g., CO, NOx) may form under combustion .
  • Safety Gear : Use nitrile gloves, P95 respirators, and chemical-resistant suits (e.g., Tyvek) during synthesis. No acute toxicity data exist, but assume sensitization potential (H317/H318) .

Methodological Challenges in Spectral Interpretation

Q. Q6: How can conflicting NMR data for this compound be resolved, particularly for bridgehead protons?

A6:

  • Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., ring-flipping) by acquiring spectra at −40°C to 80°C. Bridgehead protons in bicyclo[2.2.1] systems show temperature-dependent splitting .
  • COSY/NOESY : Identify through-space couplings between bridgehead and adjacent protons. For example, NOE correlations between H5 and H7 confirm bicyclo[2.2.1] geometry .
  • Comparative Analysis : Cross-reference with published spectra of Vince lactam derivatives (e.g., 2-azabicyclo[2.2.1]hept-5-en-3-one) to assign ambiguous signals .

Advanced Applications in Catalysis

Q. Q7: Can this compound serve as a ligand or catalyst in asymmetric synthesis?

A7:

  • Ligand Design : The bicyclic nitrogen can coordinate metals (e.g., Pd, Cu) for cross-coupling reactions. Similar 2-azabicyclo[3.2.1]octane ligands achieved >90% ee in allylic alkylation .
  • Organocatalysis : The ester group may activate substrates via H-bonding. Test in Michael additions or Diels–Alder reactions using 5–10 mol% catalyst loading .
  • Enzymatic Catalysis : γ-Lactamase (e.g., from Sulfolobus solfataricus) can resolve racemic mixtures via selective hydrolysis of one enantiomer .

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